Cas no 202344-41-0 (4-(1H-pyrazol-1-yl)methylpyridine)
4-(1H-pyrazol-1-yl)methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 4-(1H-pyrazol-1-ylmethyl)-
- 4-(1H-pyrazol-1-ylmethyl)Pyridine
- 4-(1H-pyrazol-1-yl)methylpyridine
- SCHEMBL3433732
- 202344-41-0
- AKOS009158477
- DA-08476
-
- Inchi: 1S/C9H9N3/c1-4-11-12(7-1)8-9-2-5-10-6-3-9/h1-7H,8H2
- InChI Key: RWZOGWBXJGNXIU-UHFFFAOYSA-N
- SMILES: C1=NC=CC(CN2C=CC=N2)=C1
Computed Properties
- Exact Mass: 159.079647300Da
- Monoisotopic Mass: 159.079647300Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 30.7Ų
4-(1H-pyrazol-1-yl)methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-37856250-1.0g |
4-[(1H-pyrazol-1-yl)methyl]pyridine |
202344-41-0 | 95% | 1.0g |
$492.0 | 2023-02-04 | |
| Enamine | BBV-37856250-2.5g |
4-[(1H-pyrazol-1-yl)methyl]pyridine |
202344-41-0 | 95% | 2.5g |
$1020.0 | 2023-10-29 | |
| Enamine | BBV-37856250-5.0g |
4-[(1H-pyrazol-1-yl)methyl]pyridine |
202344-41-0 | 95% | 5.0g |
$1291.0 | 2023-02-04 | |
| Enamine | BBV-37856250-10.0g |
4-[(1H-pyrazol-1-yl)methyl]pyridine |
202344-41-0 | 95% | 10.0g |
$1623.0 | 2023-02-04 | |
| Enamine | BBV-37856250-1g |
4-[(1H-pyrazol-1-yl)methyl]pyridine |
202344-41-0 | 95% | 1g |
$492.0 | 2023-10-29 | |
| Enamine | BBV-37856250-5g |
4-[(1H-pyrazol-1-yl)methyl]pyridine |
202344-41-0 | 95% | 5g |
$1291.0 | 2023-10-29 | |
| Enamine | BBV-37856250-10g |
4-[(1H-pyrazol-1-yl)methyl]pyridine |
202344-41-0 | 95% | 10g |
$1623.0 | 2023-10-29 |
4-(1H-pyrazol-1-yl)methylpyridine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 4-(1H-pyrazol-1-yl)methylpyridine
Comprehensive Guide to 4-(1H-pyrazol-1-yl)methylpyridine (CAS No. 202344-41-0): Properties, Applications, and Market Insights
4-(1H-pyrazol-1-yl)methylpyridine (CAS No. 202344-41-0) is a versatile heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This nitrogen-containing derivative combines the structural features of pyridine and pyrazole, making it a valuable building block for drug discovery and advanced material development. With its unique molecular architecture, this compound demonstrates remarkable potential in various high-tech applications.
The growing interest in 4-(1H-pyrazol-1-yl)methylpyridine derivatives stems from their ability to serve as key intermediates in medicinal chemistry. Researchers particularly value its dual heterocyclic system, which enables the creation of novel bioactive molecules. Current trends in drug development focusing on kinase inhibitors and GPCR modulators have increased demand for such specialized heterocycles, positioning this compound as an important tool in modern pharmaceutical research.
From a chemical perspective, 4-(1H-pyrazol-1-yl)methylpyridine synthesis typically involves the coupling of appropriately substituted pyridine and pyrazole precursors. The compound's molecular weight of 175.20 g/mol and its balanced lipophilicity make it particularly suitable for drug discovery applications. Its physicochemical properties have been extensively studied, with particular focus on its stability under various conditions and its reactivity patterns.
In material science applications, the pyridine-pyrazole hybrid structure of this compound has shown promise in the development of advanced functional materials. Researchers are exploring its use in creating novel coordination polymers and metal-organic frameworks (MOFs), where its nitrogen-rich structure can serve as an excellent ligand for various metal ions. These materials find applications in gas storage, catalysis, and sensing technologies.
The pharmaceutical industry has shown particular interest in 4-(1H-pyrazol-1-yl)methylpyridine scaffold for developing new therapeutic agents. Its structural features make it an attractive candidate for designing molecules that interact with biological targets, particularly in the areas of anti-inflammatory drugs and CNS-active compounds. Recent patent literature reveals an increasing number of applications utilizing this core structure in potential drug candidates.
Market analysis indicates steady growth in demand for 4-(1H-pyrazol-1-yl)methylpyridine suppliers, driven by expanding research in both pharmaceutical and material science sectors. The compound's price and availability vary depending on purity requirements and order quantities, with custom synthesis options becoming increasingly popular for specialized research needs. Quality control standards typically require HPLC purity verification and thorough characterization by NMR and mass spectrometry.
Environmental and safety considerations for handling 4-(1H-pyrazol-1-yl)methylpyridine follow standard laboratory protocols for heterocyclic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended when working with this material. Storage conditions typically suggest keeping the compound in a cool, dry place away from strong oxidizers.
Recent advancements in heterocyclic chemistry have opened new possibilities for modifying the 4-(1H-pyrazol-1-yl)methylpyridine structure. Researchers are exploring various functionalization strategies to enhance its properties for specific applications. These developments align with current trends in green chemistry, with efforts focused on developing more sustainable synthetic routes to this valuable intermediate.
The analytical characterization of 4-(1H-pyrazol-1-yl)methylpyridine typically involves a combination of techniques including 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. These methods provide comprehensive information about the compound's purity and structural integrity, essential for research applications where precise molecular structure is critical.
Looking toward future applications, the unique properties of 4-(1H-pyrazol-1-yl)methylpyridine make it a promising candidate for emerging technologies. Its potential uses in organic electronics and as a building block for photoactive materials are currently under investigation. The compound's ability to participate in various types of molecular interactions suggests it may play important roles in developing next-generation functional materials.
For researchers seeking 4-(1H-pyrazol-1-yl)methylpyridine CAS 202344-41-0, it's important to work with reputable suppliers who can provide comprehensive analytical data and documentation. The compound's quality can significantly impact research outcomes, particularly in sensitive applications such as medicinal chemistry or materials development. Many suppliers now offer custom synthesis services to provide derivatives with specific modifications for specialized research needs.
The scientific literature contains numerous examples of 4-(1H-pyrazol-1-yl)methylpyridine applications in various fields. Recent publications highlight its use as a ligand in catalytic systems, as a core structure in bioactive molecules, and as a component in advanced materials. These diverse applications demonstrate the compound's versatility and continuing relevance in cutting-edge research.
As research into nitrogen-containing heterocycles continues to expand, 4-(1H-pyrazol-1-yl)methylpyridine maintains its position as an important research chemical. Its balanced properties and synthetic accessibility make it a favorite among chemists working in both academic and industrial settings. The compound's future looks promising as new applications continue to emerge in various high-tech fields.
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